molecular formula C16H25N3 B3061023 Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- CAS No. 2809-47-4

Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl-

Cat. No.: B3061023
CAS No.: 2809-47-4
M. Wt: 259.39 g/mol
InChI Key: LIESQWIGGCWDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a butyronitrile group attached to a phenyl ring, which is further substituted with dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- typically involves multi-step organic reactions. One common method is the alkylation of 4-(dimethylamino)butyronitrile with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, dimethylformamide, elevated temperatures.

Major Products:

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The nitrile group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

    Butyronitrile, 4-(dimethylamino)-2-phenyl-: Lacks the additional dimethylaminoethyl group, resulting in different chemical properties and reactivity.

    Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety, differing in the length and substitution pattern of the carbon chain.

    Benzonitrile: A simpler structure with a phenyl group directly attached to a nitrile group, lacking the additional substituents.

Uniqueness: Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple dimethylamino groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3/c1-18(2)12-10-16(14-17,11-13-19(3)4)15-8-6-5-7-9-15/h5-9H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIESQWIGGCWDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(CCN(C)C)(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182364
Record name Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2809-47-4
Record name Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl-
Reactant of Route 2
Reactant of Route 2
Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl-
Reactant of Route 3
Reactant of Route 3
Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl-
Reactant of Route 4
Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl-
Reactant of Route 5
Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl-
Reactant of Route 6
Reactant of Route 6
Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.